molecular formula C16H18N2O3S2 B2878190 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 1448076-04-7

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2878190
CAS No.: 1448076-04-7
M. Wt: 350.45
InChI Key: KWDOSMHOMJHWRI-UHFFFAOYSA-N
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Description

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like phenylsulfonyl chloride under basic conditions.

    Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via nucleophilic substitution reactions, often using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiophen-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylsulfonyl)pyrrolidine-1-carboxamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: Lacks the phenylsulfonyl group.

    3-(phenylsulfonyl)-N-methylpyrrolidine-1-carboxamide: Contains a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

3-(phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is unique due to the presence of both the phenylsulfonyl and thiophen-2-ylmethyl groups, which confer specific chemical and biological properties

Biological Activity

3-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a compound that belongs to the class of arylsulfonamides, recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by:

  • A pyrrolidine ring
  • A carboxamide group
  • A phenylsulfonyl moiety
  • A thiophen-2-ylmethyl substituent

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃S₂
Molecular Weight336.4 g/mol
CAS Number1705568-74-6

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, arylsulfonamides have been shown to act as inverse agonists at serotonin receptors, specifically the 5-HT6 receptor , which is implicated in various neurological disorders such as anxiety and depression .

Potential Therapeutic Applications

  • Neurological Disorders : The inverse agonistic activity at the 5-HT6 receptor suggests potential applications in treating mood disorders and anxiety.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, indicating a potential role in pain management.
  • Anticancer Activity : Some arylsulfonamides have shown anticancer properties, making them candidates for further investigation in cancer therapy .

While specific mechanisms for this compound remain under investigation, studies suggest that its structural features may facilitate interactions with biological targets involved in neurotransmission and inflammation.

Interaction Studies

Research into the interaction profiles of this compound with biological targets is essential for understanding its pharmacological potential. Techniques employed in these studies include:

  • Molecular docking simulations
  • Binding affinity assays
    These methods help elucidate how the compound interacts with specific receptors and enzymes, guiding further development for therapeutic use .

Case Studies and Research Findings

Several studies have explored compounds structurally related to this compound:

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Phenylpyrrole-3-carboxamideContains a pyrrole ringInverse agonist at 5-HT6 receptor
N-(Phenylsulfonyl)benzamideSulfonamide linked to benzeneAnticancer activity
N-(Thiophenesulfonyl)carboxamidesThiophene group with sulfonamideAntimicrobial properties

These comparisons highlight the unique functionalities of this compound that may enhance its biological activities while allowing for diverse synthetic modifications .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c19-16(17-11-13-5-4-10-22-13)18-9-8-15(12-18)23(20,21)14-6-2-1-3-7-14/h1-7,10,15H,8-9,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDOSMHOMJHWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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